molecular formula C27H29N3O6 B12396321 Jhdm-IN-1

Jhdm-IN-1

Cat. No.: B12396321
M. Wt: 491.5 g/mol
InChI Key: FOJNYQXAAPCEPX-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jhdm-IN-1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with adjustments to accommodate larger volumes. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Jhdm-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .

Mechanism of Action

Jhdm-IN-1 exerts its effects by inhibiting histone demethylases that contain the Jumonji C domain. These enzymes are responsible for demethylating lysine residues on histone proteins, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in chromatin structure and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Jhdm-IN-1 is unique due to its high specificity and potency against a broad range of histone demethylases. Its ability to inhibit multiple targets makes it a valuable tool for studying epigenetic regulation and developing new therapeutic strategies .

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

491.5 g/mol

IUPAC Name

(E)-4-[hydroxy-[4-[[4-(naphthalen-1-ylcarbamoyloxymethyl)phenyl]methylamino]butyl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C27H29N3O6/c31-25(14-15-26(32)33)30(35)17-4-3-16-28-18-20-10-12-21(13-11-20)19-36-27(34)29-24-9-5-7-22-6-1-2-8-23(22)24/h1-2,5-15,28,35H,3-4,16-19H2,(H,29,34)(H,32,33)/b15-14+

InChI Key

FOJNYQXAAPCEPX-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)/C=C/C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=C(C=C3)CNCCCCN(C(=O)C=CC(=O)O)O

Origin of Product

United States

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